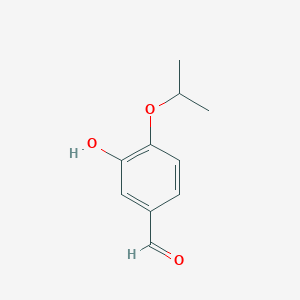

3-Hydroxy-4-isopropoxybenzaldehyde

Description

Historical Context and Evolution of Research on Benzaldehyde (B42025) Derivatives

The journey into the world of benzaldehyde derivatives began with the isolation of benzaldehyde itself. In 1803, the French pharmacist Martrès first extracted the compound from bitter almonds. wikipedia.orgtechvina.vn This initial discovery was followed by the seminal work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s. techvina.vnbritannica.comscentspiracy.com Their investigations into bitter almond oil not only led to the first synthesis of benzaldehyde in 1832 but also laid foundational principles for the structural theory of organic chemistry. wikipedia.orgscentspiracy.com

Initially, benzaldehyde was produced from natural sources, but synthetic methods soon followed. wikipedia.org Industrial production often involves the liquid-phase chlorination and subsequent oxidation of toluene. wikipedia.org Over the years, numerous other synthetic routes have been developed, including the partial oxidation of benzyl (B1604629) alcohol and the carbonylation of benzene (B151609). wikipedia.orgtechvina.vn

The simple yet versatile structure of benzaldehyde, a benzene ring with a formyl substituent, made it a cornerstone for the development of a vast array of derivatives. wikipedia.orgscentspiracy.com These derivatives have found applications in numerous fields, including the synthesis of dyes, pharmaceuticals, and fragrances. techvina.vnbritannica.comgiiresearch.comsprchemical.commarkwideresearch.com The expansion of the fragrance and flavor industry, in particular, has been a significant driver for the development of new benzaldehyde derivatives, prized for their characteristic aromas. marketresearchfuture.com In the pharmaceutical sector, these compounds serve as crucial intermediates in the synthesis of a wide range of drugs, including antihypertensives and other medications. marketresearchfuture.comsinoshiny.com

Significance of Phenolic Aldehydes in Contemporary Organic Synthesis

Phenolic aldehydes, which are characterized by a hydroxyl group and an aldehyde group on an aromatic ring, are a particularly important subclass of benzaldehyde derivatives. taylorandfrancis.com Compounds like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde) are naturally occurring phenolic aldehydes that can be derived from lignin (B12514952), the complex polymer that provides structural integrity to plants. mdpi.comemerald.comicevirtuallibrary.comrsc.org The availability of these compounds from renewable biomass sources has positioned them as key building blocks in the pursuit of sustainable chemistry. mdpi.comrsc.orgnih.govrsc.org

A major area of research for phenolic aldehydes is their use as monomers for the synthesis of bio-based polymers. mdpi.comemerald.comicevirtuallibrary.com Scientists have developed methods to convert phenolic aldehydes like vanillin and syringaldehyde into diols, which can then be used to create sustainable polyesters and polyurethanes. mdpi.comnih.govresearchgate.net These bio-based polymers are being investigated for a variety of applications, including foams, coatings, and elastomers, offering a renewable alternative to traditional petroleum-based plastics. mdpi.comemerald.com The functional groups on the phenolic aldehyde ring allow for a wide range of chemical modifications, enabling the creation of polymers with tailored properties. icevirtuallibrary.com For example, vanillin has been used to create monomers with epoxy, cyclic carbonate, and amine functionalities, opening up possibilities for new types of sustainable materials. rsc.org

The oxidation of phenolic aldehydes at interfaces is also a subject of atmospheric research, as these compounds are released during biomass burning and can contribute to the formation of atmospheric aerosols. acs.org

Overview of Research Trajectories for 3-Hydroxy-4-isopropoxybenzaldehyde and Related Scaffolds

While direct research on this compound is not abundant in published literature, its structural similarity to other well-studied phenolic aldehydes allows for informed speculation on its potential research trajectories. The primary areas of interest would likely be in medicinal chemistry and materials science, drawing parallels from its close chemical relatives, 3-hydroxybenzaldehyde (B18108) and isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).

Synthesis and Chemical Modification: The synthesis of this compound would likely follow established methods for the preparation of substituted benzaldehydes. One potential route could involve the protection of the hydroxyl group of a precursor, followed by the introduction of the isopropoxy group via Williamson ether synthesis, and subsequent deprotection. The presence of the aldehyde, hydroxyl, and isopropoxy groups provides multiple sites for further chemical modification, allowing for the creation of a library of derivatives for various screening purposes.

Medicinal Chemistry and Biological Activity: Research on related compounds suggests that this compound could be a valuable scaffold for drug discovery. For instance, 3-hydroxybenzaldehyde has been shown to exhibit vasculoprotective effects and has been used in the synthesis of the mitotic inhibitor monastrol. medchemexpress.comwikipedia.org It also serves as a precursor for other phenolic compounds with demonstrated biological activity. medchemexpress.com Studies have also highlighted its potential as an antioxidant and anti-inflammatory agent. pubcompare.ai

Isovanillin, which differs from the target compound only by a methoxy (B1213986) group instead of an isopropoxy group, is a selective inhibitor of aldehyde oxidase and has been investigated for alcohol aversion therapy. nih.gov Derivatives of vanillin have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net Given these precedents, research into this compound would likely involve its use as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Materials Science: Following the trend of utilizing phenolic aldehydes in polymer synthesis, this compound could be explored as a monomer for creating novel bio-based polymers. The larger isopropoxy group, compared to the methoxy group in vanillin, could influence the physical and thermal properties of the resulting polymers, potentially leading to materials with unique characteristics.

The table below provides a comparison of the known properties of 3-hydroxybenzaldehyde and isovanillin, which can serve as a reference for predicting the properties of this compound.

| Property | 3-Hydroxybenzaldehyde | Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) |

| Molecular Formula | C₇H₆O₂ wikipedia.org | C₈H₈O₃ sigmaaldrich.com |

| Molar Mass | 122.12 g/mol wikipedia.org | 152.15 g/mol sigmaaldrich.com |

| Melting Point | 100-103 °C chemicalbook.com | 113-115 °C sigmaaldrich.com |

| Boiling Point | 191 °C at 50 mm Hg chemicalbook.com | 179 °C at 15 mmHg sigmaaldrich.com |

| Appearance | Off-white solid chemicalbook.com | Translucent crystals |

| Solubility | Soluble in DMSO and Methanol chemicalbook.com |

Interactive Data Table: Predicted Properties of a Related Compound

The following data is for the related compound 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde and is provided for illustrative purposes.

| Property | Value |

| Boiling Point | 341.4±32.0 °C (Predicted) chemicalbook.com |

| Density | 1.127±0.06 g/cm³ (Predicted) chemicalbook.com |

| pKa | 14.26±0.10 (Predicted) chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10-4-3-8(6-11)5-9(10)12/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTDOWPDIKPVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94283-73-5 | |

| Record name | 3-hydroxy-4-(propan-2-yloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Reaction Pathways of 3 Hydroxy 4 Isopropoxybenzaldehyde

Mechanistic Investigations of Key Chemical Transformations

Elucidation of Regioselectivity and Stereoselectivity in Derivatization Reactions

The molecular architecture of 3-hydroxy-4-isopropoxybenzaldehyde offers distinct sites for chemical modification, making the study of regioselectivity and stereoselectivity in its derivatization reactions a key area of research. The regioselectivity is primarily dictated by the electronic and steric properties of the hydroxyl, isopropoxy, and aldehyde functional groups attached to the aromatic ring.

In electrophilic aromatic substitution reactions, the hydroxyl and isopropoxy groups, being electron-donating, direct incoming electrophiles to the ortho and para positions. With the 4-position occupied by the isopropoxy group, substitution is favored at the C2, C5, and C6 positions. The interplay between the activating effects of the hydroxyl and isopropoxy groups and the deactivating effect of the aldehyde group, along with steric hindrance, ultimately determines the precise location of substitution.

Stereoselectivity becomes a significant consideration when new chiral centers are introduced. For instance, in condensation reactions involving the aldehyde moiety, such as the aldol (B89426) or Knoevenagel condensations, the stereochemical outcome can be influenced by the existing substituents. The bulky isopropoxy group can exert steric control, favoring the formation of one stereoisomer over another.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics governing the transformations of this compound are fundamental to optimizing synthetic protocols and understanding reaction mechanisms. Reaction kinetics, the study of reaction rates, is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For example, in the formation of Schiff bases, the rate is dependent on the nucleophilicity of the reacting amine and the electrophilicity of the aldehyde's carbonyl carbon.

Thermodynamics provides insight into the energy changes and equilibrium position of a reaction. The relative stability of reactants, intermediates, and products determines the feasibility and spontaneity of a transformation. Computational studies can be employed to model the thermodynamic landscape of reactions involving this compound, aiding in the prediction of product distributions and reaction pathways.

Electrophilic Aromatic Substitution Patterns

The substitution pattern of the aromatic ring in this compound is a consequence of the directing effects of its functional groups. The hydroxyl and isopropoxy groups are activating, electron-donating groups, which increase the electron density of the aromatic ring and direct incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group is a deactivating, electron-withdrawing group that directs electrophiles to the meta position.

The combined influence of these groups results in a specific pattern of reactivity. The powerful activating and ortho-para directing nature of the hydroxyl and isopropoxy groups dominates over the deactivating meta-directing effect of the aldehyde. Consequently, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl and isopropoxy groups.

Condensation Reactions Involving Aldehyde Moiety (e.g., Claisen-Schmidt, Biginelli, Schiff Base Formation)

The aldehyde functional group of this compound is a versatile handle for a variety of condensation reactions, leading to the synthesis of a wide array of valuable compounds.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. wikipedia.orgnih.govnumberanalytics.com this compound can react with various ketones to yield substituted chalcones, which are important precursors for flavonoids and other heterocyclic compounds. The reaction is typically catalyzed by a base like sodium hydroxide. wikipedia.org

Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgunair.ac.idnih.gov The use of this compound in this reaction allows for the incorporation of the substituted phenyl ring into the dihydropyrimidinone scaffold, which is a privileged structure in medicinal chemistry. wikipedia.orgnih.gov The reaction can be catalyzed by Brønsted or Lewis acids. wikipedia.org

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. sciensage.infoukm.my This condensation reaction is often catalyzed by an acid and involves the formation of a carbon-nitrogen double bond. ukm.my Schiff bases are versatile intermediates and have been utilized as ligands in coordination chemistry and as precursors for the synthesis of various nitrogen-containing heterocycles. sciensage.infojocpr.com

| Reaction Name | Reactants | Product Class |

| Claisen-Schmidt Condensation | This compound, Ketone | α,β-Unsaturated Ketone (Chalcone) |

| Biginelli Reaction | This compound, β-Dicarbonyl Compound, Urea/Thiourea | Dihydropyrimidinone |

| Schiff Base Formation | This compound, Primary Amine | Schiff Base (Imine) |

Design and Synthesis of Structural Analogues and Chemical Libraries based on the this compound Scaffold

The this compound framework serves as a valuable starting point for the generation of structural analogues and chemical libraries for drug discovery and materials science. The strategic modification of its functional groups allows for a systematic exploration of structure-activity relationships (SAR).

The design of analogues often involves altering the hydroxyl, isopropoxy, and aldehyde moieties. For instance, the hydroxyl group can be alkylated or acylated, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, and the isopropoxy group can be varied to modulate lipophilicity and steric properties. Furthermore, additional substituents can be introduced onto the aromatic ring through electrophilic substitution reactions.

The synthesis of chemical libraries based on this scaffold can be achieved through combinatorial approaches. By employing a variety of reaction partners in condensation reactions like the Biginelli or Schiff base reactions, a diverse set of compounds can be rapidly synthesized. These libraries can then be screened for biological activity, facilitating the discovery of new lead compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-¹³C, and Two-Dimensional (2D) NMR Correlational Studies

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 3-Hydroxy-4-isopropoxybenzaldehyde, a full suite of NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectroscopy would reveal the number and type of protons present. Key expected signals include:

A distinct singlet for the aldehyde proton (-CHO), typically found far downfield (around δ 9.8 ppm).

A singlet for the phenolic hydroxyl proton (-OH), whose chemical shift can vary but is often observed between δ 5-7 ppm.

Signals for the isopropoxy group: a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.

Three signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the three protons on the benzene (B151609) ring, with splitting patterns (e.g., doublet, doublet of doublets) dictated by their coupling with each other.

Carbon-¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. The expected spectrum would show ten distinct signals, one for each unique carbon atom:

A signal for the aldehyde carbonyl carbon at the far downfield end of the spectrum (around δ 190 ppm).

Six signals for the aromatic carbons, with those bonded to oxygen (C-OH and C-O-isopropyl) appearing at higher chemical shifts than the others.

Signals for the two carbons of the isopropoxy group (the CH and the two equivalent CH₃ carbons).

Two-Dimensional (2D) NMR Studies , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm these assignments. A COSY spectrum would show correlations between coupled protons (e.g., between the aromatic protons), while an HSQC spectrum would link each proton directly to the carbon atom it is attached to, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on chemical shift theory and data from analogous compounds. Actual experimental values may vary.)

| Position/Group | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) | Notes |

|---|---|---|---|

| -CHO | ~9.8 (s) | ~191 | Aldehyde proton and carbon. |

| -OH | ~5-7 (br s) | - | Phenolic proton, broad signal. |

| -OCH(CH₃)₂ | ~4.6 (septet) | ~71 | Isopropyl methine proton and carbon. |

| -OCH(CH₃)₂ | ~1.4 (d) | ~22 | Isopropyl methyl protons and carbons. |

| Aromatic C-H | ~6.8-7.5 | ~110-130 | Three distinct signals for the aromatic protons and carbons. |

| Aromatic C-O | - | ~145-155 | Two distinct signals for carbons attached to oxygen. |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly useful for identifying polar bonds. For this compound, the key characteristic absorption bands would be:

A broad O-H stretching band for the phenolic hydroxyl group, typically around 3200-3400 cm⁻¹.

A strong, sharp C=O stretching band for the aldehyde carbonyl group, expected around 1670-1700 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the aliphatic isopropoxy group, just above and below 3000 cm⁻¹, respectively.

C-O stretching vibrations for the ether and phenol (B47542) linkages in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

Raman Spectroscopy , which is sensitive to non-polar bonds, would complement the FT-IR data. It would be expected to show strong signals for the aromatic ring vibrations and the C-C bonds of the isopropyl group. The symmetrical vibrations of the benzene ring would be particularly prominent.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. For this compound (C₁₀H₁₂O₃), the expected monoisotopic mass is approximately 180.0786 Da. Measuring this value accurately confirms the elemental composition and rules out other potential formulas.

Fragmentation Pathway Analysis via techniques like Electron Ionization (EI-MS) or Tandem Mass Spectrometry (MS/MS) helps to piece together the molecular structure. Common fragmentation patterns for this molecule would likely include:

Loss of the aldehyde proton (M-1).

Loss of a methyl group (M-15) from the isopropyl moiety.

Loss of the entire isopropyl group (M-43) or propylene (B89431) (M-42).

Cleavage of the formyl group (-CHO), resulting in a major fragment (M-29).

X-ray Diffraction Crystallography for Solid-State Structural Determination of Crystalline Derivatives

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its structure. This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While no published crystal structure for this specific compound was found, this method remains the gold standard for unambiguous structural determination of crystalline materials.

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol mixture (often with a small amount of acid like formic or phosphoric acid), would be suitable. sielc.comlongdom.orgsielc.com The purity would be assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected at an appropriate UV wavelength (e.g., around 230 nm or 280 nm). longdom.org

Gas Chromatography (GC) could also be used, potentially after derivatization of the polar hydroxyl group to increase volatility. The compound would be passed through a column in a gaseous state, and its retention time would be characteristic of its identity. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. nist.govnist.govnist.gov GC-MS would be particularly powerful, providing both separation and mass spectral data for unequivocal identification.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Conformation, and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. A common approach involves geometry optimization using functionals like B3LYP with a basis set such as 6-311++G(d,p) to find the most stable molecular conformation (the lowest energy state). niscpr.res.in

Electronic Structure and Reactivity: The electronic properties and reactivity of a molecule can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. niscpr.res.in For the related compound 3-Hydroxy-4-methoxybenzaldehyde (3H4MB), DFT calculations have shown that charge transfer occurs within the molecule, a property indicated by the HOMO-LUMO energy gap. niscpr.res.in

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I-A)/2): A measure of resistance to charge transfer.

Softness (σ = 1/η): The reciprocal of hardness, indicating how easily the electron cloud is polarized. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map provides a 3D visualization of the charge distribution on a molecule's surface. It is used to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule, which are crucial for predicting how it will interact with other chemical species. niscpr.res.in In studies of substituted benzaldehydes, the most negative regions (typically colored red) are often located around the electronegative oxygen atoms of the carbonyl and hydroxyl/alkoxy groups, indicating these are likely sites for electrophilic attack. niscpr.res.innih.gov The areas around hydrogen atoms often show positive potential (blue color), marking them as sites for nucleophilic attack. nih.gov

Table 1: Conceptual DFT-Derived Parameters for Benzaldehyde (B42025) Derivatives This table is illustrative, based on findings for structurally similar compounds like 3-Hydroxy-4-methoxybenzaldehyde.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. niscpr.res.in |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. niscpr.res.in |

| Electron Affinity (A) | The energy change when an electron is added to the molecule. niscpr.res.in |

| Chemical Hardness (η) | Measures the molecule's resistance to changes in its electron distribution. niscpr.res.in |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule, influencing intermolecular interactions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides valuable information on the dynamic behavior of a molecule, which is not captured by static DFT calculations.

For 3-Hydroxy-4-isopropoxybenzaldehyde, MD simulations would be particularly useful for performing a detailed conformational analysis. The isopropoxy group has rotational freedom around the C-O bond, and MD simulations can explore the different spatial arrangements (conformers) of this group and their relative stabilities. This analysis helps to understand the molecule's flexibility and the most probable shapes it adopts in different environments.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

The process for developing a QSAR/QSPR model for derivatives of this compound would involve:

Dataset Compilation: A set of derivatives with modifications to the parent structure is assembled. The biological activity or property of interest for each compound must be experimentally measured.

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure.

Model Generation: Statistical methods, such as partial least-squares regression, are used to build a mathematical equation that relates the descriptors to the observed activity or property. acs.orgnih.gov

Validation: The model's predictive power is rigorously tested to ensure it is robust and reliable.

The ultimate goal of QSAR/QSPR is to predict the activity or properties of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced characteristics and reducing the need for extensive experimental work. acs.org

Table 2: Types of Molecular Descriptors Used in QSAR/QSPR Studies This table provides examples of descriptor classes relevant to modeling benzaldehyde derivatives.

| Descriptor Class | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges on atoms | Describe the electronic aspects of the molecule, such as its polarity and reactivity. acs.org |

| Steric | Molecular volume, surface area, specific bond lengths and angles | Describe the size and shape of the molecule, which can influence how it fits into a binding site. acs.org |

| Topological | Connectivity indices, branching indices | Describe the pattern of atomic connections within the molecule, abstracting its 2D structure. |

| Hydrophobic | LogP (partition coefficient) | Quantify the molecule's hydrophobicity, which is crucial for its transport and interaction with biological membranes. |

Intermolecular Interaction Analysis: Hirshfeld Surface and PIXEL Calculations

Hirshfeld Surface Analysis: This is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystalline material. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping different properties onto this surface, one can gain a detailed understanding of the crystal packing forces.

Key tools in this analysis include:

dnorm Surface: This surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. Close contacts, such as hydrogen bonds, appear as distinct red spots on the dnorm surface, indicating that the distance between interacting atoms is shorter than their van der Waals radii. nih.govresearchgate.net

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzaldehyde Derivative This table is a conceptual representation based on data from similar structures, as a specific crystal structure for this compound is not available.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | ~60-70% | Represents van der Waals interactions between hydrogen atoms, typically the most abundant contact. researchgate.net |

| O···H / H···O | ~10-20% | Indicates hydrogen bonding and other close contacts involving oxygen and hydrogen atoms. researchgate.net |

| C···H / H···C | ~10-20% | Represents weaker C-H···π or other van der Waals interactions involving carbon and hydrogen atoms. researchgate.net |

| C···C | < 5% | Can indicate π-π stacking interactions between aromatic rings. |

| Other | < 5% | Includes less frequent contacts like O···C, N···H, etc., depending on the substituents. |

Applications in Medicinal Chemistry and Pharmaceutical Research

Role of 3-Hydroxy-4-isopropoxybenzaldehyde as a Key Synthetic Precursor for Pharmacologically Active Compounds

The chemical architecture of this compound, an analogue of vanillin (B372448), makes it an important intermediate in the creation of more complex molecules. The aldehyde group is readily converted into other functional groups like oximes, hydrazones, or Schiff bases, while the phenolic hydroxyl group offers a site for etherification or esterification. This versatility allows medicinal chemists to systematically modify the structure to enhance biological activity and selectivity.

Derivatives of substituted benzaldehydes are actively investigated for their potential in treating neurological disorders. The core structure is instrumental in designing molecules that can interact with key enzymes and receptors in the central nervous system. For instance, the metabolism of crucial neurotransmitters like dopamine (B1211576) is influenced by aldehyde dehydrogenase (ALDH) enzymes. nih.govnih.gov Inhibition of specific ALDH isozymes can modulate neurotransmitter levels, a strategy explored in conditions like Parkinson's disease. nih.gov

Furthermore, monoamine oxidase B (MAO-B) is a well-established target for Parkinson's disease therapy. Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability in the brain. Polyphenolic compounds and their derivatives have shown promise as MAO-B inhibitors. nih.gov The scaffold of this compound is used to generate analogues that fit into the active site of MAO-B, with research focusing on creating selective and reversible inhibitors to minimize side effects. rcsb.org

The development of novel anticancer agents often involves the use of natural product-inspired scaffolds. Benzaldehyde (B42025) derivatives have been a source of compounds with antiproliferative properties. For example, studies on dihydroxybenzene derivatives, which are structurally related to this compound, have demonstrated their ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. One such compound, 3,4-dihydroxybenzaldoxime, showed a potent inhibitory effect on this enzyme and significant antitumor activity against L1210 murine leukemia. nih.gov

Similarly, synthetic derivatives of bromophenols, which share the substituted benzaldehyde motif, have been evaluated for their anticancer potential. mdpi.com Modifications of the hydroxyl and aldehyde groups on this core structure have led to compounds that induce apoptosis in cancer cells, such as leukemia K562 cells. mdpi.com These findings underscore the importance of the substituted benzaldehyde skeleton as a template for designing new chemotherapeutic agents.

Mechanistic Studies of Biological Activities of this compound Derivatives

Understanding the mechanism of action is crucial for the rational design of more effective drugs. Research on derivatives of this compound and its analogues focuses on their interactions with specific biological targets at a molecular level.

Derivatives of this compound are explored as inhibitors of key enzymes implicated in various diseases.

Aldehyde Dehydrogenase (ALDH): The ALDH superfamily consists of 19 human isoforms involved in detoxifying aldehydes and synthesizing important molecules like retinoic acid. nih.gov The isoform ALDH1A3 is particularly relevant in cancer, as it is often overexpressed in cancer stem cells. nih.gov Benzaldehyde derivatives are designed to act as inhibitors of these enzymes. For example, 4-hydroxybenzaldehyde (B117250) derivatives have been shown to competitively inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). chemfaces.com

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the degradation of dopamine, making it a prime target in Parkinson's disease research. nih.gov A variety of compounds with a core structure similar to this compound have been synthesized and evaluated as MAO-B inhibitors. For instance, a series of 3-aryl-4-hydroxycoumarin derivatives demonstrated selective MAO-B inhibitory activity. nih.gov Docking studies help to understand how these molecules bind within the active site of the enzyme, guiding the design of more potent and selective inhibitors. rcsb.orgnih.gov

Table 1: Examples of Enzyme Inhibition by Benzaldehyde Analogues

| Compound Class | Target Enzyme | Inhibition Type | Significance | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde Derivatives | GABA-T, SSADH | Competitive | Potential anticonvulsive activity | chemfaces.com |

| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase | Potent Inhibitor (IC50 = 38 µM) | Antitumor activity | nih.gov |

| 3-Aryl-4-hydroxycoumarins | MAO-B | Selective Inhibition | Potential for Parkinson's disease treatment | nih.gov |

This table is interactive and can be sorted by column.

The search for new antimicrobial agents is a global health priority. Derivatives of substituted benzaldehydes have shown promising activity against a range of pathogens.

Antibacterial and Antifungal Activity: Novel adamantyl derivatives incorporating a 3-hydroxy-4-methoxybenzylidene moiety have been synthesized and tested for their antimicrobial properties. banglajol.info These compounds, which are close structural analogues of this compound derivatives, exhibited significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against Candida albicans. banglajol.info In some cases, their minimum inhibitory concentration (MIC) was found to be less than 1.95 μg/ml. banglajol.info Additionally, various 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from benzaldehyde precursors, have demonstrated broad-spectrum antibacterial and antifungal activities. nih.gov

Mechanisms of Action: The antimicrobial mechanism of these derivatives can vary. For some, the target is a specific enzyme crucial for the pathogen's survival. For example, hydroxybenzaldoximes have been identified as competitive inhibitors of 1-deoxy-d-xylulose-5-phosphate (DXP) synthase, an essential enzyme in the isoprenoid biosynthesis pathway in many bacteria. nih.gov For other derivatives, such as certain 1,3,4-oxadiazole hybrids, the mechanism may involve the inhibition of DNA gyrase, an enzyme necessary for bacterial DNA replication. nih.gov

Table 2: Antimicrobial Activity of Benzaldehyde Derivatives and Analogues

| Compound/Derivative Class | Target Organisms | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| N'-(3-hydroxy-4-methoxybenzylidene) adamantane-1-carbohydrazide | E. coli, S. aureus, B. subtilis, C. albicans | Not specified | banglajol.info |

| Trihydroxybenzaldoximes | Bacteria (targeting isoprenoid biosynthesis) | DXP synthase inhibition | nih.gov |

This table is interactive and can be sorted by column.

Design and Synthesis of Prodrugs and Targeted Delivery Systems Utilizing the Compound Scaffold

The "Trojan horse" strategy in medicinal chemistry involves disguising a therapeutic agent to facilitate its transport across cellular barriers, with subsequent release at the target site. One prominent example of this approach is the use of siderophore-drug conjugates to overcome bacterial defenses.

Siderophores are small molecules with a high affinity for iron that are produced by bacteria to scavenge this essential nutrient from their environment. nih.govnih.gov Bacteria have specific uptake systems to recognize and internalize iron-laden siderophores. nih.gov By attaching a drug molecule to a siderophore, the drug can be actively transported into the bacterial cell, bypassing conventional resistance mechanisms such as efflux pumps or a poorly permeable outer membrane. nih.govnih.gov

The design of these conjugates involves three key components: the siderophore, the drug, and a linker that connects them. The choice of siderophore can influence which types of bacteria the conjugate will target, as different bacteria can have distinct siderophore recognition systems. mdpi.com The linker can be designed to be stable in the bloodstream but cleavable once inside the target cell, releasing the active drug. nih.gov

While the core concept of using siderophore-mediated delivery is well-established for various drugs, specific research detailing the design and synthesis of prodrugs or targeted delivery systems directly utilizing the This compound scaffold in this context is not prominently available in the reviewed literature. However, the structural features of this compound, such as the hydroxyl and aldehyde groups, present potential sites for chemical modification and conjugation to siderophores or other carrier molecules. The phenolic hydroxyl group, for instance, could serve as an attachment point for a linker, a common strategy in the synthesis of prodrugs. nih.gov

General research in this area has led to the development of clinically approved treatments like cefiderocol, a cephalosporin (B10832234) antibiotic conjugated to a catechol-type siderophore. nih.govmdpi.com This demonstrates the viability of the siderophore-Trojan horse approach for delivering antibiotics to combat multidrug-resistant Gram-negative bacteria. nih.gov

Further investigation would be required to explore the potential of incorporating the this compound moiety into such systems and to evaluate its efficacy.

Applications in Materials Science and Advanced Functional Materials

Incorporation into Polymer Systems for Enhanced Thermal Stability and Mechanical Properties

While direct studies on polymers derived exclusively from 3-Hydroxy-4-isopropoxybenzaldehyde are limited, research on analogous vanillin (B372448) and isovanillin-based polymers provides significant insights into its potential. The aromatic ring and the potential for hydrogen bonding through the hydroxyl group can contribute to the rigidity and thermal stability of polymer chains.

The incorporation of vanillin derivatives into various polymer systems, such as epoxy resins, polyurethanes, and polyesters, has been shown to enhance their thermal and mechanical properties. researchgate.netnih.govrsc.org For instance, the high cross-linking density achievable with monomers derived from vanillyl alcohol, a close relative, leads to polymers with higher storage modulus, glass transition temperature (Tg), and improved thermal resistance. psu.eduresearchgate.net It is plausible that polymers synthesized using this compound or its derivatives, such as 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde, could exhibit similar enhancements. The isopropoxy group, being bulkier than the methoxy (B1213986) group in vanillin, might influence polymer packing and potentially affect properties like solubility and melt processability.

Research on vanillin-based phthalonitrile (B49051) resins has demonstrated the creation of high-performance thermosetting materials with excellent thermal stability. acs.org This suggests a pathway for developing high-performance polymers from isovanillin (B20041) derivatives like this compound. The properties of such polymers can often be tailored by adjusting the length and flexibility of spacers between the aromatic units. nih.gov

Table 1: Thermal Properties of Vanillin-Based Polymers (as analogs for this compound-based polymers)

| Polymer Type | Monomer/Curing Agent | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |

| Epoxy Resin | Vanillin-derived diepoxide/IPDA | 97-132°C | >300°C | researchgate.net |

| Polyurethane | Vanillin-derived diol/various isocyanates | 97.3-138.3°C | ~300°C | rsc.org |

| Polyester | Vanillic acid derivative | Similar to PET | Not specified | nih.gov |

| Poly(methacrylate) | Methacrylated vanillyl alcohol | Higher than methacrylated vanillin | Higher than methacrylated vanillin | psu.eduresearchgate.net |

Note: This table presents data for vanillin-based polymers as analogous examples due to the limited direct data on this compound polymers.

Development of Novel Monomers and Building Blocks for Specialty Polymers

This compound serves as a versatile platform for the synthesis of novel monomers for specialty polymers. Its functional groups—aldehyde, hydroxyl, and isopropoxy—can be chemically modified to introduce a wide range of polymerizable moieties. This versatility allows for the creation of monomers for various polymerization techniques, including polycondensation, addition polymerization, and ring-opening polymerization.

Vanillin, a structurally similar compound, has been successfully converted into monomers bearing epoxy, cyclic carbonate, allyl, amine, alcohol, and carboxylic acid groups. rsc.org These monomers have been used to synthesize a diverse array of polymers, including polyesters, polyurethanes, and non-isocyanate polyurethanes (NIPUs). rsc.org Similarly, this compound can be envisioned as a precursor to a new family of bio-based monomers. For example, the aldehyde group can be reduced to an alcohol to create a diol, a key component in the synthesis of polyesters and polyurethanes. nih.gov The phenolic hydroxyl group can be reacted to introduce other functional groups or to be used as a site for chain extension.

The development of monomers from renewable resources like lignin (B12514952), from which vanillin and its isomers can be derived, is a significant area of research aimed at reducing reliance on petrochemical feedstocks. nih.govnii.ac.jp this compound fits within this paradigm, offering the potential to create sustainable polymers with unique properties.

Fabrication of Optoelectronic and Electronic Materials Derived from the Compound and its Analogues

Schiff bases, formed by the condensation reaction between an aldehyde or ketone and a primary amine, are a class of compounds known for their interesting optoelectronic properties, including photoluminescence and nonlinear optical (NLO) activity. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for the synthesis of novel Schiff bases.

Studies on Schiff bases derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) have demonstrated their potential in coordination chemistry and materials science, exhibiting properties like luminescence and magnetism. nih.govresearchgate.net These properties arise from the extended π-conjugated systems and the potential for intramolecular charge transfer, which can be tuned by the choice of the amine component. nih.gov Schiff bases derived from this compound would be expected to possess similar characteristics.

The resulting Schiff base ligands can form stable complexes with various metal ions, leading to materials with enhanced and tunable optoelectronic properties. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and NLO devices. nih.govresearchgate.net Furthermore, vanillin derivatives have been investigated for the development of photocurable resins for optical 3D printing, indicating another potential application area for this compound derivatives. ktu.edu

Table 2: Potential Optoelectronic Applications of Schiff Bases Derived from this compound (based on analogs)

| Application | Key Property | Analog Compound | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence | o-Vanillin Schiff bases | nih.govresearchgate.net |

| Nonlinear Optical (NLO) Devices | High second-order nonlinear susceptibility | General Schiff bases | nih.gov |

| Sensors | Changes in optical properties upon binding to analytes | Vanillin-derived Schiff bases | researchgate.net |

| Molecular Magnets | Formation of magnetic metal complexes | o-Vanillin Schiff bases | nih.gov |

Note: This table is speculative and based on the properties of analogous compounds.

Utilization in Flavor and Fragrance Industry for Enhancing Product Profiles

In the flavor and fragrance industry, subtle variations in molecular structure can lead to significant differences in scent and taste profiles. While vanillin provides a classic sweet, creamy, and slightly woody vanilla aroma, its isomers and derivatives offer unique nuances.

A closely related compound, Isobutavan® (vanillyl isobutyrate), which shares the vanillin core but has an isobutyrate ester group, is described as having a sweet, creamy, vanillic character reminiscent of white chocolate and cream soda, with a soft apricot nuance. givaudan.combcfragrance.comfraterworks.comperfumersworld.comglooshi.com It is noted for being less powdery than vanillin and having a "thickening" effect in fragrance blends. bcfragrance.comfraterworks.com This suggests that this compound, with its isopropoxy group, would likely also present a modified vanilla-like profile, potentially with creamy, fruity, or even slightly milky undertones. perfumersworld.com

A key advantage of some vanillin derivatives in fragrance applications is their reduced tendency to cause discoloration in products like soaps and lotions compared to vanillin itself. givaudan.combcfragrance.com Isobutavan, for instance, is highlighted for its stability in white soap fragrances. bcfragrance.com It is plausible that this compound could offer similar benefits, making it a valuable ingredient for perfumers seeking to create stable and complex gourmand, oriental, or floral fragrances. bcfragrance.com The compound 3-(Hydroxymethyl)-4-isopropoxybenzaldehyde is also noted for its aromatic properties that enhance the sensory experience of products. chemimpex.com

Environmental and Biological Transformations of 3 Hydroxy 4 Isopropoxybenzaldehyde

Microbial Biotransformation Pathways and Metabolites

There is currently a lack of specific studies documenting the microbial biotransformation of 3-Hydroxy-4-isopropoxybenzaldehyde. However, based on research into analogous compounds with similar chemical structures, it is plausible that microorganisms could metabolize it through several key reactions. These may include the oxidation of the aldehyde group to a carboxylic acid, as well as the O-dealkylation of the isopropoxy group. The resulting metabolites would likely be 3-hydroxy-4-isopropoxybenzoic acid and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), respectively. Further degradation could then proceed through established aromatic catabolic pathways.

Enzymatic Degradation and Detoxification Mechanisms

Specific enzymatic degradation pathways for this compound have not been explicitly detailed in scientific literature. Drawing parallels from enzymes known to act on similar substrates, it is conceivable that aldehyde dehydrogenases could catalyze the oxidation of the aldehyde functional group to the corresponding carboxylic acid. Furthermore, ether-cleaving enzymes, such as cytochrome P450 monooxygenases, could potentially mediate the removal of the isopropyl group from the ether linkage. These enzymatic actions would serve as initial steps in the detoxification and breakdown of the compound.

Role in Lignin (B12514952) Degradation Processes and Related Metabolic Pathways

Lignin is a complex, heterogeneous polymer, and its degradation by microorganisms involves a suite of oxidative enzymes. While various aromatic compounds are released during this process, there is no direct evidence to suggest that this compound is a significant natural byproduct of lignin degradation. It is possible that synthetic or modified lignins could contain such structures, but its role in natural lignin biodegradation pathways has not been established.

Green Analytical Chemistry Applications (e.g., as a standard reference material)

The application of this compound in green analytical chemistry, for instance as a standard reference material, is not well-documented. While related compounds are utilized for quality control and standardization in various analytical methods, the specific use of this compound for such purposes has not been prominently reported.

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective and Asymmetric Synthetic Methodologies

Future efforts in this area will likely focus on:

Developing more efficient and selective catalysts: This includes the design of novel metal complexes with chiral ligands and new classes of organocatalysts that can provide high enantiomeric excess (ee) and yields for the synthesis of chiral derivatives of 3-Hydroxy-4-isopropoxybenzaldehyde. chemistryviews.org

Exploring new reaction pathways: Researchers will likely investigate novel asymmetric transformations, such as enantioselective C-H functionalization, to introduce chirality into the benzaldehyde (B42025) core or its side chains with high precision.

Chiral pool synthesis: This approach utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to synthesize complex chiral molecules. specialchem.com This strategy could be adapted for the synthesis of specific stereoisomers of this compound derivatives.

The table below illustrates potential stereoselective synthetic strategies that could be adapted for this compound, based on methodologies developed for related compounds.

| Synthetic Strategy |

This table presents illustrative data from research on analogous compounds and suggests potential applications for this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For this compound, AI and ML can be leveraged in several ways:

In Silico Design of Novel Derivatives: AI algorithms can generate vast libraries of virtual derivatives of this compound and predict their physicochemical and biological properties. mdpi.comnih.gov This in silico screening can identify promising candidates for synthesis and testing, significantly reducing the time and cost associated with traditional trial-and-error approaches. mdpi.comresearchgate.net

Predictive Modeling of Properties: Machine learning models can be trained on existing data to predict various properties of new molecules, such as their bioactivity, toxicity, and material characteristics. nih.govresearchgate.netresearchgate.net For example, quantitative structure-property relationship (QSPR) models can be developed to predict the properties of substituted benzaldehydes. nih.gov A recent development, ChemXploreML, provides a user-friendly platform for chemists to predict molecular properties without needing extensive programming skills. miragenews.com

Optimization of Reaction Conditions: Machine learning algorithms can analyze experimental data to identify the optimal conditions for chemical reactions, leading to higher yields and purity. rsc.org This can be particularly useful for optimizing the synthesis of this compound and its derivatives.

The following table showcases examples of how machine learning models are being used to predict properties of chemical compounds, a strategy that could be applied to derivatives of this compound.

| Machine Learning Model |

This table provides examples of AI and ML applications in chemistry and suggests their potential use for this compound.

Exploration of Novel Biocatalytic Pathways for Synthesis and Degradation

Biocatalysis, the use of enzymes and whole microorganisms to perform chemical transformations, offers a green and sustainable alternative to traditional chemical synthesis. nih.gov The exploration of novel biocatalytic pathways for the synthesis and degradation of this compound is a promising area of future research.

Biocatalytic Synthesis: Enzymes such as oxidases, reductases, and lyases can be employed for the selective synthesis of functionalized aromatic aldehydes. tib.eu For instance, the biocatalytic production of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, has been extensively studied. nih.govresearchgate.netcapes.gov.br Enzymes like vanillyl alcohol oxidase and carboxylic acid reductase have been used to convert various precursors into vanillin with high yields. nih.govtib.eu Researchers have also engineered enzymes, such as dioxygenases, to efficiently produce vanillin from abundant starting materials like ferulic acid. chemistryviews.org These strategies could be adapted for the biocatalytic production of this compound.

The table below presents data from the biocatalytic synthesis of vanillin, illustrating the potential of enzymatic approaches for producing related compounds like this compound.

| Enzyme/Microorganism |

This table showcases data from vanillin biosynthesis and suggests the potential for developing biocatalytic routes to this compound.

Biocatalytic Degradation: The biodegradation of aromatic compounds is a crucial process for environmental remediation. nih.govtib.eu Microorganisms possess a diverse array of enzymes capable of breaking down aromatic rings and their substituents. skoltech.rutib.eucapes.gov.br Understanding the microbial degradation pathways of this compound is important for assessing its environmental fate and developing bioremediation strategies. Future research could focus on identifying and characterizing microorganisms and enzymes that can efficiently degrade this compound, potentially leading to the development of biocatalytic systems for waste treatment. capes.gov.br

Interdisciplinary Research at the Interface of Organic Chemistry, Nanotechnology, and Advanced Material Engineering

The unique chemical properties of this compound make it an attractive building block for the development of novel materials through interdisciplinary research.

Nanotechnology: The aldehyde and hydroxyl functional groups of this compound can be used to functionalize the surface of nanoparticles, tailoring their properties for specific applications. For example, aldehyde-modified nanoparticles can be used for the directional assembly of more complex structures and for coupling to other molecules. The functionalization of nanoparticles with benzaldehyde derivatives can lead to the development of new drug delivery systems, biosensors, and catalysts. The self-assembly of nanoparticles, guided by surface functionalization, is a powerful tool for creating ordered nanostructures with unique optical and electronic properties. youtube.com

Advanced Material Engineering: In polymer chemistry, functionalized benzaldehydes can be incorporated into polymer chains to create materials with specific properties. For example, polymers containing biologically active groups can be designed as novel drug delivery systems. The incorporation of this compound into polymers could enhance their thermal stability, mechanical properties, or introduce new functionalities. researchgate.net The development of functional polymers with tailored properties is a rapidly growing field with applications in electronics, coatings, and biomedical devices. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-4-isopropoxybenzaldehyde, and how can regioselectivity be achieved?

- Methodological Answer : A feasible route involves selective alkylation of a dihydroxybenzaldehyde precursor. For example:

Start with 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde).

Protect the 3-hydroxy group using a temporary protecting group (e.g., acetyl via acetic anhydride).

Alkylate the 4-hydroxy group with isopropyl bromide under basic conditions (e.g., K₂CO₃ in acetone) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties:

- Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).

- Simulate transition states for nucleophilic attack (e.g., with hydrazines or amines) using Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

- Validate predictions experimentally via kinetic studies (e.g., monitor reaction rates with UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported antioxidant activity data for hydroxybenzaldehyde derivatives?

- Methodological Answer :

- Standardize assays : Use DPPH radical scavenging (IC₅₀) under controlled conditions (e.g., 0.1 mM DPPH in ethanol, 517 nm absorbance) .

- Control variables :

| Variable | Impact | Example Resolution |

|---|---|---|

| Solvent polarity | Affects radical accessibility | Use consistent solvent (e.g., ethanol) |

| pH | Ionizes hydroxyl groups | Buffer solutions (pH 7.4 for physiological relevance) |

- Cross-validate with multiple assays (e.g., ABTS, FRAP) .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst (K₂CO₃ vs. Cs₂CO₃), and solvent (DMF vs. acetone) to maximize yield .

- Key Findings :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 80 | 75 |

| Cs₂CO₃ | DMF | 100 | 85 |

Data Contradiction Analysis

Q. Why do solubility values for hydroxybenzaldehydes vary across studies?

- Resolution :

- Crystallinity : Amorphous vs. crystalline forms (e.g., recrystallization from ethanol vs. water) alter solubility .

- Measurement methods : Shake-flask vs. HPLC-derived solubility data may differ due to equilibration time .

Safety and Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.